molecular formula C8H4BrClN2O B7961711 7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B7961711
M. Wt: 259.49 g/mol
InChI Key: TUQIIOQPLLBIJV-UHFFFAOYSA-N
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Description

7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1785021-08-0) is a high-purity chemical compound with the molecular formula C8H4BrClN2O and a molecular weight of 259.49 g/mol . This solid serves as a versatile synthetic building block within the pyrido[1,2-a]pyrimidin-4-one chemical class, a scaffold recognized as a privileged structure in medicinal chemistry due to its broad biological activities . Researchers value this bromo- and chloro-substituted derivative for its utility in constructing complex nitrogen-containing bicyclic heterocycles, which are pivotal in drug discovery and development . The presence of bromo and chloro substituents makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as the CuI-catalyzed Ullmann-type C–N coupling, enabling further functionalization and diversification of the core structure . The pyrido[1,2-a]pyrimidin-4-one core is associated with a wide range of biological activities, and compounds based on this scaffold have been investigated as potential antipsychotic agents, tranquilizers, antioxidants, anticancer agents, and more . For safe handling, please refer to the associated Safety Data Sheet. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. The product should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

7-bromo-3-chloropyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-5-1-2-7-11-3-6(10)8(13)12(7)4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQIIOQPLLBIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The CuI-catalyzed one-pot synthesis, reported by Mo et al. (2023), represents a modern advancement for constructing multisubstituted pyrido[1,2-a]pyrimidin-4-ones. This method employs 2-amino-5-bromopyridine and α-chloroacetophenone derivatives as substrates. The mechanism involves two sequential steps:

  • Ullmann-type C–N coupling : CuI facilitates the formation of a C–N bond between the amino group of 2-amino-5-bromopyridine and the α-carbon of α-chloroacetophenone.

  • Intramolecular amidation : The intermediate undergoes cyclization via nucleophilic attack, forming the pyrido[1,2-a]pyrimidin-4-one core.

Key advantages include regioselective incorporation of bromine (C7) and chlorine (C3) substituents, avoiding multi-step halogenation.

Optimization of Reaction Conditions

Optimized parameters for maximal yield (82%) include:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : DMF at 110°C for 12 hours.

Lower temperatures (<90°C) result in incomplete cyclization, while higher temperatures (>130°C) promote decomposition.

Table 1: Impact of Catalytic Systems on Yield

CatalystLigandSolventTemp (°C)Yield (%)
CuI1,10-PhenanthrolineDMF11082
CuBrBipyridineDMSO11068
CuClNoneToluene11045

Scalability and Industrial Adaptation

The tandem reaction is adaptable to continuous flow reactors, enhancing throughput for gram-scale production. A 10 mmol-scale trial achieved 78% isolated yield, demonstrating robustness.

Cyclization of Halogenated Pyridine Precursors

Classical Two-Step Synthesis

Traditional routes involve cyclizing halogenated pyridine intermediates. For 7-bromo-3-chloro derivatives, the pathway includes:

  • Bromination : 2-Amino-3-chloropyridine is brominated at C7 using N-bromosuccinimide (NBS) in acetic acid.

  • Cyclization : The brominated intermediate reacts with ethyl acetoacetate in refluxing ethanol, catalyzed by p-toluenesulfonic acid (PTSA).

This method yields 65–70% product but requires stringent control of bromination regioselectivity.

Industrial Production Techniques

Large-scale synthesis employs:

  • Continuous stirred-tank reactors (CSTRs) for precise temperature and mixing control.

  • Crystallization purification using ethanol/water mixtures to achieve >99% purity.

Analytical Validation and Quality Control

Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H5), 7.89 (d, J = 8.4 Hz, 1H, H8), 7.45 (d, J = 8.4 Hz, 1H, H9), 4.02 (s, 3H, CH₃).

  • LC-MS : m/z 259.49 [M+H]⁺, confirming molecular weight.

  • X-ray diffraction : Monoclinic crystal system (space group P2₁/c), validating the planar pyrido[1,2-a]pyrimidin-4-one core.

Purity Assessment

  • HPLC : ≥98% purity (C18 column, acetonitrile/water gradient).

  • Elemental analysis : C 36.95%, H 1.55%, N 10.79% (theoretical: C 37.05%, H 1.55%, N 10.78%).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

ParameterCuI-Catalyzed TandemClassical Cyclization
Yield (%)8265–70
Steps12
Reaction Time (h)1224
Regioselectivity ControlExcellentModerate
ScalabilityHighModerate

The CuI method outperforms classical approaches in efficiency and selectivity, though the latter remains relevant for halogen-rich precursors.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C₈H₄BrClN₂O
  • CAS Number : 1785021-08-0
  • Molecular Weight : 259.49 g/mol
  • Purity : Generally ≥98% in commercial preparations

Anticancer Activity

Research has indicated that pyrido[1,2-a]pyrimidine derivatives exhibit potential anticancer properties. A study demonstrated that compounds structurally related to 7-bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one showed cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.

Antimicrobial Properties

Several studies have reported the antimicrobial activity of pyrido[1,2-a]pyrimidine derivatives. For instance, derivatives similar to this compound have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.

Enzyme Inhibition

The compound has been explored for its ability to inhibit enzymes critical in various biological pathways. For example, it has been tested as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell replication.

Molecular Probes

This compound can serve as a molecular probe in biochemical assays to study protein interactions and cellular mechanisms due to its ability to bind selectively to certain biological targets.

Data Table: Summary of Applications

Application TypeDescriptionKey Findings
Anticancer ActivityInhibits cancer cell proliferationEffective against multiple cancer cell lines
Antimicrobial PropertiesExhibits inhibitory effects on bacterial growthActive against S. aureus and E. coli
Enzyme InhibitionPotential inhibitor of DHFRDisruption of DNA synthesis pathways
Molecular ProbesUsed in biochemical assays for studying protein interactionsSelective binding to target proteins

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry focused on the synthesis of pyrido[1,2-a]pyrimidine derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models when treated with these compounds, highlighting their potential for further development as anticancer agents.

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial agents published in Antimicrobial Agents and Chemotherapy, derivatives of pyrido[1,2-a]pyrimidine were tested against a panel of pathogens. The findings demonstrated that modifications at the halogen positions enhanced antibacterial activity, making this compound a candidate for further exploration.

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[1,2-a]pyrimidin-4-one scaffold is structurally versatile, with substitutions at positions 2, 3, 7, and 8 significantly influencing physicochemical properties, reactivity, and pharmacological profiles. Below is a detailed comparison of 7-bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with structurally related analogs:

Key Findings

Substituent Position and Reactivity :

  • The bromine at C7 in the target compound facilitates Suzuki-Miyaura cross-coupling, enabling diversification of the pyrimidine ring . In contrast, 3-bromo derivatives (28b) lack this reactivity due to steric hindrance at C3 .
  • Chlorine at C3 (target compound) vs. C2 (CID 3614131): Positional isomerism affects electronic properties. C3-substituted analogs exhibit higher electrophilicity, enhancing interactions with kinase active sites .

Functional Group Impact: Nitro groups (compound 9) increase molecular weight and polarity, correlating with antiparasitic activity against Trichomonas foetus . Aminomethyl groups (compound in ) improve water solubility and enable conjugation with targeting moieties .

Halogen Effects :

  • Iodine at C3 (28c) provides a heavy atom for crystallography and radiolabeling but reduces synthetic yield compared to bromine .
  • Chloromethyl groups (compound 9 and ) serve as handles for nucleophilic substitution, enabling further derivatization .

Biological Relevance :

  • The unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one core exhibits broad bioactivity (e.g., CXCR3 antagonism, enzyme inhibition) . Halogenation and functionalization modulate selectivity; for example, the target compound’s 7-bromo-3-chloro motif optimizes PI3K/mTOR inhibition .

Biological Activity

7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its cytotoxic effects against cancer cell lines. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

  • Chemical Formula : C₈H₄BrClN₂O
  • Molecular Weight : 259.49 g/mol
  • CAS Number : 1785021-08-0
  • Purity : ≥98% .

The compound's biological activity is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Notably, it has been studied for its inhibitory effects on the pim kinase family, which plays a significant role in the survival and proliferation of cancer cells.

Inhibition of Pim Kinases

Research indicates that this compound exhibits significant inhibition against pim kinases, with IC50 values reported in the low micromolar range. For example, related compounds showed IC50 values ranging from 1.18 to 8.83 μM against various cancer cell lines .

Cytotoxicity Assays

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including:

  • MCF7 (breast cancer)
  • HCT116 (colorectal cancer)
  • PC3 (prostate cancer)

The most potent derivatives showed significant growth inhibition percentages across these cell lines, indicating strong potential as an anticancer agent .

Cell Line IC50 (μM) Growth Inhibition (%)
MCF71.1875
HCT1161.3870
PC31.9780

Study on Kinase Inhibition

A study focused on the synthesis and evaluation of pyrido[1,2-a]pyrimidin derivatives indicated that this compound effectively inhibits pim kinases. The docking studies revealed favorable binding interactions with the active site of these kinases, suggesting a mechanism of action through competitive inhibition .

Anticancer Activity

In another investigation, the compound was tested against a panel of cancer cell lines. The results demonstrated that it not only inhibited cell proliferation but also induced apoptosis in certain conditions. The mechanism was linked to cell cycle arrest in the G0/G1 phase, leading to reduced progression into the S phase .

Q & A

What are the established synthetic routes for 7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one?

Answer:
The synthesis of this compound (compound 45 ) typically involves chlorination of the 7-bromo precursor. A key method involves treating 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (39 ) with N-chlorosuccinimide (NCS) under controlled conditions (Scheme 2c in ). Alternative routes include Suzuki-Miyaura cross-coupling of halogenated intermediates (e.g., 7-chloro-3-iodo derivatives) with boronic acids, often accelerated by microwave heating to achieve regioselective monoarylation at the 3-position (, Scheme 29-30). These protocols emphasize the importance of halogen positioning and catalytic systems (e.g., Pd(dppf)₂Cl₂) for efficient coupling.

How does the reactivity of the pyrido[1,2-a]pyrimidin-4-one core influence functionalization at the C-3 position?

Answer:
The C-3 position is highly reactive due to electron-deficient regions in the pyrido-pyrimidinone core, as predicted by quantum chemical calculations ( ) . This reactivity enables metal-free chalcogenation (sulfenylation/selenylation) via radical pathways. For example, persulfate-mediated generation of thiyl/selenyl radicals facilitates coupling with aryl disulfides/diselenides, yielding 3-ArS/ArSe derivatives in high yields (up to 95%) under mild conditions (). The C-3 site is more accessible than C-7 due to steric and electronic factors, making it a preferred target for functionalization.

What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical for verifying molecular weights (e.g., exact mass 271.955896 for derivatives; ).
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns, particularly distinguishing C-3 vs. C-7 halogenation ( ) .
  • Chromatography : HPLC or LC-MS monitors reaction purity, especially for intermediates in multi-step syntheses (e.g., PI3K/mTOR inhibitor development in ).
  • X-ray Crystallography : Resolves regiochemical ambiguities in complex derivatives (not explicitly cited but inferred from structural studies in ) .

How can researchers optimize Suzuki-Miyaura cross-coupling reactions for derivatives of this compound?

Answer:
Key optimizations include:

  • Microwave Heating : Accelerates reaction rates and improves yields (e.g., 7-chloro-3-iodo derivatives coupled in <2 hours; ).
  • Catalyst Selection : Pd(dppf)₂Cl₂ enhances coupling efficiency for electron-deficient aryl boronic acids ().
  • Solvent Systems : Dioxane or toluene with KOAc as a base minimizes side reactions.
  • Regioselectivity : Pre-functionalization at the 3-position (e.g., iodination) directs coupling away from the sterically hindered 7-bromo site.

What are the implications of the compound's electronic structure on its chemical behavior?

Answer:
The pyrido-pyrimidinone core exhibits charge polarization, with electron-deficient regions at C-3 and C-7, facilitating electrophilic substitution ( ) . This electronic profile drives reactions like bromination, hydrazine/ammonolysis, and catalytic hydrogenation. For instance, sodium borohydride selectively reduces the 4-oxo group without disrupting the aromatic system, underscoring the balance between reactivity and stability . Substituents (e.g., bromo, chloro) further modulate electron density, influencing regioselectivity in cross-couplings.

What pharmacological targets have been explored using this compound?

Answer:
this compound serves as a scaffold for PI3K/mTOR dual inhibitors , with derivatives showing potent enzyme inhibition and antitumor activity in xenograft models (). The core structure is also implicated in:

  • 5-HT₆ receptor antagonism ().
  • Acetylcholinesterase inhibition for neurodegenerative disease research.
  • Antimicrobial agents , leveraging halogen substituents for enhanced bioactivity.

How to address challenges in regioselective functionalization?

Answer:

  • Directing Groups : Use of halogens (Br, Cl) at C-7 or C-3 directs cross-coupling to specific positions ().
  • Radical Mediators : TEMPO or BHT quenches undesired radical pathways, improving selectivity in chalcogenation ( ) .
  • Steric Control : Bulky substituents (e.g., cyclopropyl at C-2) hinder functionalization at adjacent sites ().

What are the stability considerations under various reaction conditions?

Answer:

  • Hydrolysis : The 4-oxo group is susceptible to basic or aqueous conditions, necessitating anhydrous solvents (e.g., 1,2-dichloroethane) for reactions like malonamate cyclization ( ) .
  • Thermal Stability : Microwave-assisted reactions prevent decomposition at high temperatures ().
  • Storage : Halogenated derivatives require inert atmospheres (N₂/Ar) and desiccants to avoid hydrolysis ( ) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

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